molecular formula C27H18ClNO2 B339615 Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B339615
M. Wt: 423.9 g/mol
InChI Key: XHNKETDAPZTOQG-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with a molecular formula of C27H18ClNO2 This compound is known for its unique structural features, which include a naphthyl group, a chlorophenyl group, and a quinolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Naphthyl Group: The naphthyl group can be attached through a Suzuki coupling reaction, which involves the reaction of a naphthylboronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with an alcohol derivative to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or chlorophenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features that allow for fluorescence under specific conditions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate: Similar structure but with a bromine atom instead of chlorine.

    2-Naphthyl 2-(4-methylphenyl)-6-methyl-4-quinolinecarboxylate: Similar structure but with a methyl group instead of chlorine.

    2-Naphthyl 2-(4-fluorophenyl)-6-methyl-4-quinolinecarboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

Molecular Formula

C27H18ClNO2

Molecular Weight

423.9 g/mol

IUPAC Name

naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H18ClNO2/c1-17-6-13-25-23(14-17)24(16-26(29-25)19-7-10-21(28)11-8-19)27(30)31-22-12-9-18-4-2-3-5-20(18)15-22/h2-16H,1H3

InChI Key

XHNKETDAPZTOQG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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